molecular formula C10H17NOS B13176623 3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13176623
M. Wt: 199.32 g/mol
InChI Key: OSJCGZBARMFGSV-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to a propanol backbone with an amino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Attachment of the Propanol Backbone: The thiophene ring is then functionalized to introduce the propanol backbone. This can be achieved through various organic reactions such as alkylation or acylation.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing heterocycles with biological molecules.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol: Similar structure but with an oxolane ring instead of a thiophene ring.

    3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an amino group.

Uniqueness

The uniqueness of 3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

OSJCGZBARMFGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(C)(C)CN)O

Origin of Product

United States

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